

Synthesis of N-Ethyl-N-methyl-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethyl-N-methyl-benzamide*

Cat. No.: *B13928789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

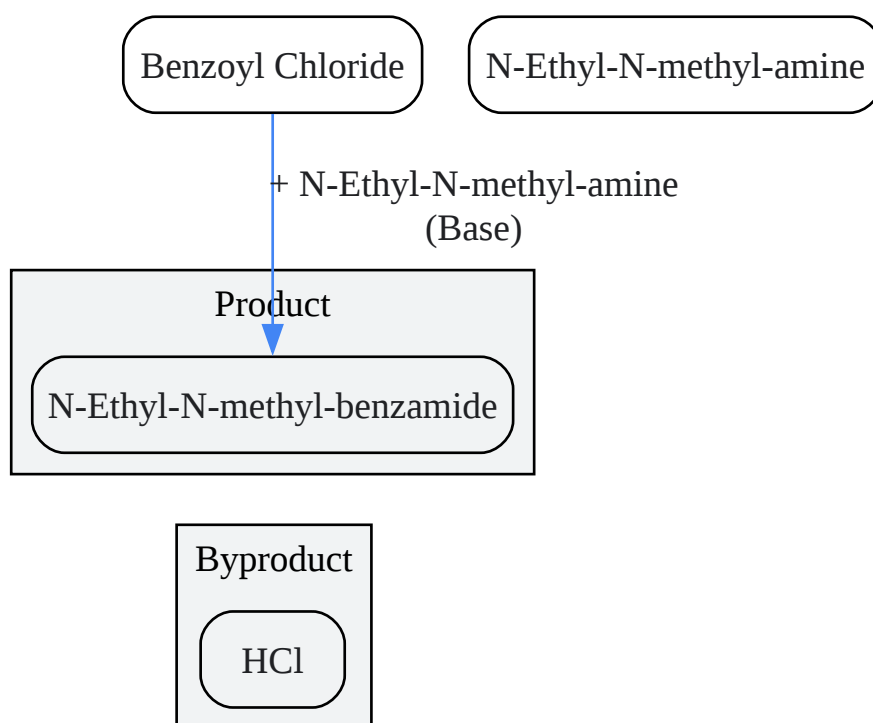
This technical guide provides an in-depth overview of the primary synthesis methods for **N-Ethyl-N-methyl-benzamide**, a disubstituted benzamide with potential applications in pharmaceutical and materials science. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data for analogous reactions to guide laboratory synthesis.

Introduction

N-Ethyl-N-methyl-benzamide is a tertiary amide characterized by a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent. As with many N,N-disubstituted benzamides, this compound is of interest to researchers for its potential biological activity and as a versatile intermediate in organic synthesis. The amide functionality is a cornerstone of many pharmaceutical compounds, and the specific substitution pattern on the nitrogen atom can significantly influence the molecule's physicochemical properties and biological interactions. This guide focuses on the most prevalent and practical methods for the laboratory-scale synthesis of this target molecule.

Primary Synthesis Method: Acylation of N-Ethyl-N-methyl-amine

The most direct and widely employed method for the synthesis of **N-Ethyl-N-methyl-benzamide** is the acylation of N-ethyl-N-methyl-amine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.



[Click to download full resolution via product page](#)

Figure 1: Acylation of N-Ethyl-N-methyl-amine with Benzoyl Chloride.

The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Acylation (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for the synthesis of N,N-disubstituted benzamides.

Materials:

- Benzoyl chloride
- N-Ethyl-N-methyl-amine
- Anhydrous dichloromethane (DCM) or diethyl ether
- Aqueous sodium hydroxide (NaOH) solution (e.g., 10%) or triethylamine (TEA)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethyl-N-methyl-amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 eq.), dissolved in anhydrous dichloromethane, to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **N-Ethyl-N-methyl-benzamide** by vacuum distillation or column chromatography on silica gel.

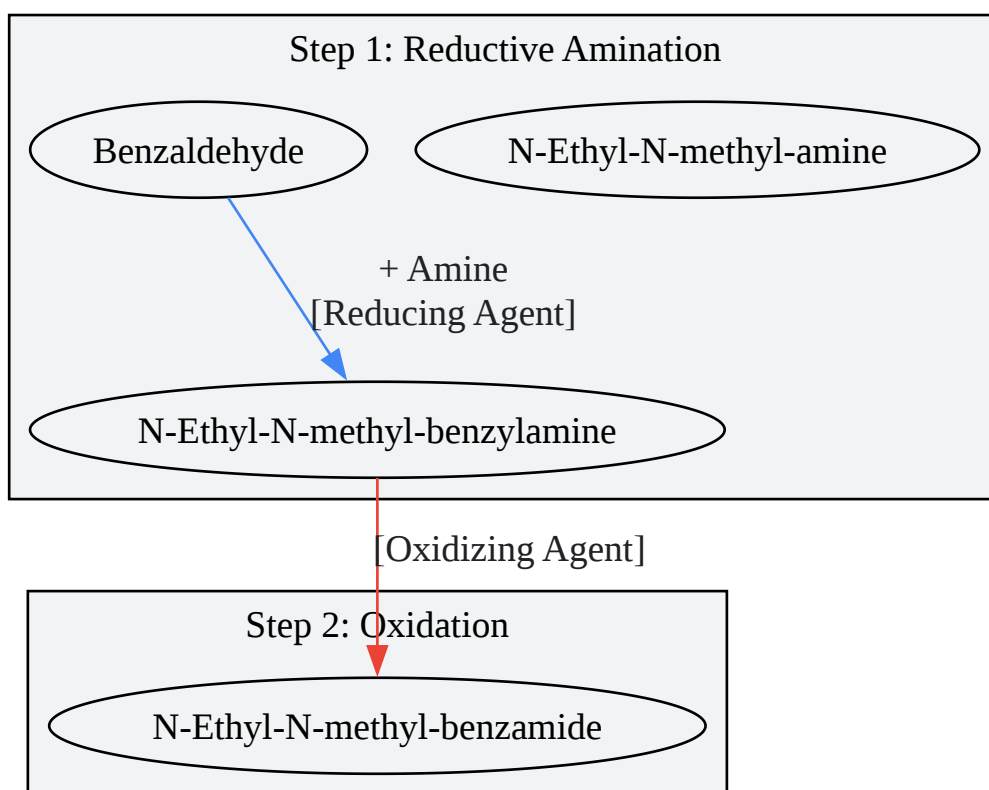
Quantitative Data for Analogous Reactions

While specific data for **N-Ethyl-N-methyl-benzamide** is not readily available in the cited literature, the following table summarizes typical yields and conditions for the synthesis of a similar compound, N,N-diethyl-m-methylbenzamide (DEET), which can serve as a benchmark.

Reactants	Coupling Agent/Meth od	Solvent	Reaction Conditions	Yield (%)	Reference
m-Toluic acid, Diethylamine	1,1'-Carbonyldiimidazole (CDI)	Dichloromethane	35-40°C, 1.5 hours	94-95	[1] [2]
3-Toluic acid, N,N-diethylformamide	Copper-based MOF, TBHP	N,N-diethylformamide	100°C, 3 hours	95	[3]
3-Methyl benzoic acid, Diethylamine	Fixed-bed catalyst	Various	60-550°C, 0.1-5.0 MPa	High	[4]

Alternative Synthesis Method: Reductive Amination

An alternative approach to forming the C-N bond in **N-Ethyl-N-methyl-benzamide** involves a two-step sequence starting with reductive amination to form N-ethyl-N-methyl-benzylamine, followed by oxidation. A more direct, albeit less common, conceptual pathway could involve the direct reductive amination of benzaldehyde with N-ethyl-N-methyl-amine to form the corresponding tertiary amine, which would then require oxidation to the amide. However, a more practical application of reductive amination in this context is to synthesize the precursor amine.



[Click to download full resolution via product page](#)

Figure 2: Reductive Amination followed by Oxidation Pathway.

Experimental Protocol: Reductive Amination (General)

This is a general protocol for the reductive amination of an aldehyde with a secondary amine.

[5][6]

Materials:

- Benzaldehyde
- N-Ethyl-N-methyl-amine
- A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH_3CN))
- Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

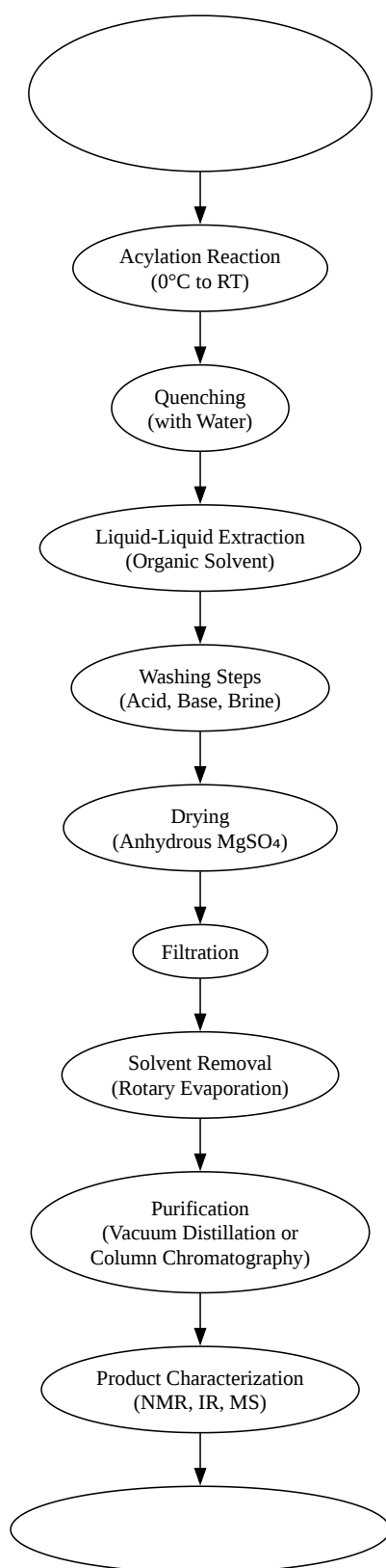
- Acetic acid (optional, as a catalyst)

Procedure:

- To a stirred solution of benzaldehyde (1.0 eq.) in an anhydrous solvent, add N-ethyl-N-methyl-amine (1.0-1.2 eq.).
- If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
- Stir the mixture at room temperature for 20-30 minutes.
- Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the mixture.
- Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting N-ethyl-N-methyl-benzylamine would then be carried forward to an oxidation step to yield the final amide product.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of **N-Ethyl-N-methyl-benzamide** via the acylation route is depicted below.



[Click to download full resolution via product page](#)

Figure 3: General Experimental Workflow for Synthesis and Purification.

Characterization Data for an Analogous Compound

The following table provides spectroscopic data for N,N-diethyl-3-methylbenzamide, which can be used as a reference for the characterization of **N-Ethyl-N-methyl-benzamide**.^[3]

Spectroscopic Technique	Data for N,N-diethyl-3-methylbenzamide
IR (ATR, cm ⁻¹)	2973, 2933, 1628 (C=O)
¹ H-NMR (300 MHz, CDCl ₃ , δ ppm)	7.31-7.11 (m, 4H, Ar-H), 3.53 & 3.26 (br s, 4H, 2 x N-CH ₂), 2.37 (s, 3H, Ar-CH ₃), 1.34-0.98 (m, 6H, 2 x CH ₃)
¹³ C-NMR (75 MHz, CDCl ₃ , δ ppm)	171.5 (C=O), 138.2, 137.3, 129.8, 128.2, 126.9, 123.2 (Ar-C), 43.3, 39.2 (N-CH ₂), 21.4 (Ar-CH ₃), 14.2, 13.0 (CH ₃)
MS (GC/MS-EI, m/z)	191 [M ⁺]

Conclusion

The synthesis of **N-Ethyl-N-methyl-benzamide** is most reliably achieved through the acylation of N-ethyl-N-methyl-amine with benzoyl chloride under basic conditions. This method is high-yielding and utilizes readily available starting materials. While alternative routes such as those involving reductive amination are plausible, the direct acylation method remains the most straightforward and documented approach for this class of compounds. The provided protocols and data for analogous compounds offer a solid foundation for the successful synthesis and characterization of **N-Ethyl-N-methyl-benzamide** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. mdpi.com [mdpi.com]
- 4. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 5. gctlc.org [gctlc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Synthesis of N-Ethyl-N-methyl-benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13928789#n-ethyl-n-methyl-benzamide-synthesis-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com